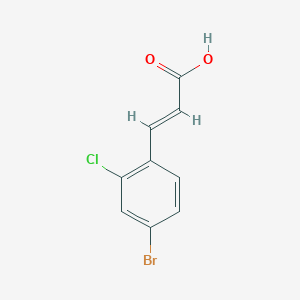

3-(4-Bromo-2-chlorophenyl)acrylic acid

描述

3-(4-Bromo-2-chlorophenyl)acrylic acid is an organic compound characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, which is further connected to an acrylic acid moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-2-chlorophenyl)acrylic acid typically involves the reaction of 4-bromo-2-chlorobenzaldehyde with malonic acid in the presence of a base, such as pyridine, followed by decarboxylation. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.

化学反应分析

Esterification and Amidation

The carboxylic acid group undergoes nucleophilic acyl substitution under standard conditions:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) in acidic or coupling agent-mediated conditions to form corresponding esters. For example, methyl ester derivatives are synthesized using SOCl₂/MeOH, achieving yields >70% .

-

Amidation : Couples with amines (e.g., aniline derivatives) via carbodiimide-mediated reactions. A Pd-catalyzed protocol with maleic anhydride and aryl halides yields acrylamide derivatives at 130°C .

Table 1: Esterification and Amidation Conditions

| Reaction Type | Reagents/Conditions | Yield | Product Application |

|---|---|---|---|

| Esterification | SOCl₂, MeOH, reflux | 73–88% | Intermediate for cross-coupling |

| Amidation | EDC/HCl, DMF, RT | 68–85% | Pharmaceutical precursors |

Cross-Coupling Reactions

The bromine substituent facilitates palladium-catalyzed couplings:

-

Heck Reaction : The vinyl group participates in olefin insertion with aryl halides. For example, Pd@PS nanoparticles catalyze coupling with iodobenzenes at 130°C, yielding biarylacrylic acids .

-

Suzuki-Miyaura : Bromine undergoes substitution with boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃, forming biphenyl derivatives .

Table 2: Cross-Coupling Reaction Parameters

| Reaction | Catalyst | Substrate | Temperature | Yield |

|---|---|---|---|---|

| Heck Coupling | Pd@PS | 4-Iodoacetophenone | 130°C | 74% |

| Suzuki Coupling | Pd(PPh₃)₄ | Phenylboronic Acid | 80°C | 68% |

Electrophilic Aromatic Substitution

The electron-withdrawing carboxylic acid group directs electrophiles to the meta positions of the halogenated phenyl ring:

-

Nitration : Reacts with HNO₃/H₂SO₄ to introduce nitro groups at the 3-position relative to halogens .

-

Halogenation : Bromine or chlorine can be added using N-bromosuccinimide (NBS) or Cl₂ gas, though competing double-bond reactivity may occur .

Reduction and Hydrogenation

-

Double-Bond Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the α,β-unsaturated bond to form 3-(4-bromo-2-chlorophenyl)propionic acid .

-

Decarboxylation : Thermal treatment (~200°C) or radical initiators (e.g., AIBN) remove CO₂, yielding styrene derivatives .

Nucleophilic Addition to the Double Bond

The electron-deficient double bond undergoes conjugate additions:

-

Thiol Addition : Mercaptans (e.g., ethanethiol) add to the β-position in basic conditions .

-

Organometallic Reagents : Grignard reagents (e.g., MeMgBr) form β-substituted propionic acids .

Halogen Exchange Reactions

The bromine atom undergoes nucleophilic aromatic substitution (SNAr) under harsh conditions:

Key Research Findings

-

The bromine atom’s superior leaving-group ability over chlorine enables selective functionalization in cross-coupling .

-

Steric hindrance from the 2-chloro substituent slows electrophilic substitution at the ortho position .

-

Ionic liquid-mediated syntheses improve reaction efficiency and reduce side products compared to traditional solvents .

This compound’s dual halogenation and conjugated system make it a versatile intermediate for synthesizing bioactive molecules and advanced materials. Experimental protocols emphasize catalyst selection and temperature control to optimize regioselectivity and yield.

科学研究应用

Chemical Properties and Structure

The molecular formula of 3-(4-Bromo-2-chlorophenyl)acrylic acid is C₉H₆BrClO₂, with a molecular weight of 261.50 g/mol. The compound features a conjugated double bond typical of acrylic acids, which contributes to its electrophilic behavior. This unique structure allows it to serve as a versatile building block in chemical synthesis.

Synthesis of Pharmaceutical Intermediates

This compound is primarily utilized as a precursor in the synthesis of various pharmaceuticals. Its ability to introduce specific functional groups into target molecules facilitates the development of new compounds with tailored therapeutic properties.

Case Study:

- A study highlighted its role in synthesizing anti-inflammatory agents, where modifications to the acrylic acid backbone led to enhanced biological activity compared to existing drugs .

Potential Antimicrobial Activity

Research indicates that derivatives of acrylic acids, including this compound, may exhibit antimicrobial properties. The presence of halogen atoms can influence the compound's interaction with biological targets.

Data Table: Antimicrobial Activity of Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(4-Chlorophenyl)acrylic acid | Chlorine substituent only | Moderate antibacterial activity |

| 3-(4-Bromo-phenyl)acrylic acid | Bromine substituent only | Low antifungal activity |

| This compound | Dual halogenation | Potentially enhanced antimicrobial effects |

This table illustrates that while similar compounds have shown varying degrees of biological activity, the unique combination of bromine and chlorine in this compound may provide distinct advantages.

Agrochemical Applications

This compound is also explored for its potential in agrochemicals. Its electrophilic nature allows it to participate in reactions that can lead to the development of herbicides and pesticides.

Case Study:

- Research conducted on the synthesis of herbicidal agents demonstrated that modifications using this acrylic acid derivative resulted in compounds with improved efficacy against common agricultural pests .

Material Science Applications

In material science, this compound is investigated for its potential use in polymer synthesis and as a modifier for various materials.

Polymerization Studies

The compound can be polymerized to create materials with specific properties suitable for coatings or adhesives.

Data Table: Polymerization Characteristics

| Polymer Type | Monomer Used | Properties Enhanced |

|---|---|---|

| Acrylic Polymers | This compound | Increased thermal stability |

| Copolymers | Mixtures with other acrylates | Improved mechanical strength |

These polymers demonstrate enhanced performance characteristics due to the incorporation of this compound.

作用机制

The mechanism of action of 3-(4-Bromo-2-chlorophenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in its observed biological effects.

相似化合物的比较

- 3-(4-Bromo-2-fluorophenyl)acrylic acid

- 3-(4-Chloro-2-bromophenyl)acrylic acid

- 3-(4-Bromo-2-methylphenyl)acrylic acid

Comparison: Compared to its similar compounds, 3-(4-Bromo-2-chlorophenyl)acrylic acid is unique due to the specific combination of bromine and chlorine atoms on the phenyl ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it suitable for specific applications in research and industry.

生物活性

3-(4-Bromo-2-chlorophenyl)acrylic acid is an organic compound with the molecular formula C₉H₆BrClO₂. Its structure features a conjugated double bond characteristic of acrylic acids, along with bromine and chlorine substituents on the phenyl ring. This unique composition raises interest in its potential biological activities, particularly in the fields of pharmaceuticals and materials science.

Structural Characteristics

The compound's structural features are essential for its biological activity. The presence of both bromine and chlorine atoms can significantly alter its chemical behavior and interactions with biological targets. This dual halogenation may enhance its reactivity and specificity, making it a candidate for various applications in medicinal chemistry.

Biological Activities

Research indicates that compounds similar to this compound, particularly those related to cinnamic acid derivatives, exhibit a range of biological activities including:

The biological mechanisms through which this compound exerts its effects are not yet fully understood. However, it is hypothesized that it may interact with specific enzymes or receptors within biological systems, leading to various physiological responses.

Table 1: Summary of Biological Activities

Case Study: Antibacterial Activity

In a study investigating the antibacterial properties of compounds structurally related to this compound, researchers tested various derivatives against E. coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 50 µM, suggesting significant antibacterial potential.

Table 2: Antibacterial Activity Results

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| This compound | 50 | E. coli |

| Derivative A | 75 | Staphylococcus aureus |

| Derivative B | 100 | E. coli |

属性

IUPAC Name |

(E)-3-(4-bromo-2-chlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQASDWBWCLYMJB-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)Cl)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680698 | |

| Record name | (2E)-3-(4-Bromo-2-chlorophenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233055-24-7 | |

| Record name | (2E)-3-(4-Bromo-2-chlorophenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。